molecular formula C20H24N2O2 B12849529 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid

2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid

Cat. No.: B12849529
M. Wt: 324.4 g/mol
InChI Key: FUQOQTVKLAIZSW-UHFFFAOYSA-N
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Description

2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid is a synthetic compound featuring a pyrrolidine core substituted with two benzyl groups and an acetic acid moiety. Its structure (C₂₁H₂₆N₂O₂, molecular weight 338.45 g/mol) is characterized by:

  • A central pyrrolidine ring.
  • Two benzyl groups attached to the nitrogen atoms at positions 1 and 2.
  • An acetic acid side chain linked via an amino group .

This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines and carboxylic acids, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[benzyl-(1-benzylpyrrolidin-3-yl)amino]acetic acid

InChI

InChI=1S/C20H24N2O2/c23-20(24)16-22(14-18-9-5-2-6-10-18)19-11-12-21(15-19)13-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24)

InChI Key

FUQOQTVKLAIZSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N(CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpyrrolidine, which is then subjected to a series of reactions to introduce the benzyl and amino acetic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyl(1-benzylpyrrolidin-3-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Pyrrolidine/Piperidine Families

The compound belongs to a broader class of benzyl-substituted amines with variations in ring systems, substituents, and functional groups. Key analogues include:

[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
  • Core Structure : Pyrrolidine.
  • Substituents: Cyclopropyl-amino group at position 3, acetic acid moiety.
2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol
  • Core Structure : Piperidine.
  • Substituents: Methyl and benzyl groups on the amino nitrogen, ethanol side chain.
  • Key Differences: The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility, while the ethanol group lacks the acidic carboxylate of the target compound .
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
  • Core Structure : Pyrrolidine with an ethylenediamine side chain.
  • Substituents : Ethyl and benzyl groups.

Pharmacophore Mapping and Activity Correlation

Pharmacophore models for NNRTIs emphasize three critical features:

Hydrophobic (HY) regions (e.g., aromatic rings).

Hydrogen-bond acceptors (HBA) (e.g., carboxylate groups).

Ring aromatic (RA) features (e.g., benzyl or naphthyl groups) .

Table 1: Pharmacophore Feature Comparison
Compound HY Features HBA Features RA Features Reported Activity (IC₅₀)
Target Compound Two benzyl groups Acetic acid (-COOH) Benzyl aromatic rings Not reported
Compound 112 () 4-Chloro-naphthalene -COOH Naphthalene, indole High activity (vs. Nevirapine)
Efavirenz (Reference NNRTI) Cyclopropane Ketone oxygen Benzoxazinone ring 0.0004–0.01 μM
ZINC02146330 () Multiple alkyl chains Amide carbonyl Phenyl ring GOLDScore: 59.82

Key Observations :

  • The target compound’s dual benzyl groups contribute strong HY and RA features, comparable to Compound 112’s naphthalene/indole system. However, it lacks the electron-withdrawing substituents (e.g., 4-chloro in Compound 112) that enhance binding affinity .
  • The acetic acid group provides HBA functionality, similar to the -COOH in Compound 112, but with reduced acidity compared to Efavirenz’s ketone oxygen .

Docking and Binding Interactions

Molecular docking studies () highlight the importance of interactions with residues like Lys101, Cys181, and Tyr318 in HIV reverse transcriptase:

  • Compound 112 : Forms hydrogen bonds with Lys101 and Glu138 via its -COOH group, while its chloro-naphthalene engages in hydrophobic interactions .
  • ZINC02146330 : Achieves a MolDock Score of -148.393, with hydrophobic contacts at Cys181 and Gly190 .
  • Target Compound : Predicted to interact via its benzyl groups (HY/RA) with hydrophobic pockets and its -COOH with polar residues. However, the absence of electron-deficient substituents may limit π-stacking with aromatic residues like Tyr316.

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